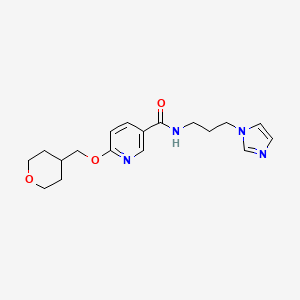
N-(3-(1H-imidazol-1-yl)propyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(1H-imidazol-1-yl)propyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide, also known as TPN-171, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a potent and selective inhibitor of the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), an essential coenzyme involved in various cellular processes.
Mécanisme D'action
Target of Action
It is known that imidazole-containing compounds have a broad range of biological properties and can interact with various targets .
Mode of Action
The exact mode of action of this compound is currently unknown. Imidazole, a core component of this compound, is known to interact with various biological targets due to its amphoteric nature . It can show both acidic and basic properties, which allows it to interact with a wide range of biological targets .
Biochemical Pathways
Imidazole derivatives are known to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These activities suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
Imidazole, a core component of this compound, is known to be highly soluble in water and other polar solvents , which could potentially influence its absorption and distribution.
Result of Action
Given the wide range of biological activities associated with imidazole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular level.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(3-(1H-imidazol-1-yl)propyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide in lab experiments is its potent and selective inhibition of NAMPT, which allows for the specific targeting of NAD+ biosynthesis. This compound has also been extensively studied and characterized in various in vitro and in vivo models. However, one of the limitations of using N-(3-(1H-imidazol-1-yl)propyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is its potential toxicity, as it can induce cellular stress and apoptosis at high concentrations.
Orientations Futures
There are several future directions for the study of N-(3-(1H-imidazol-1-yl)propyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide and its potential therapeutic applications. One area of interest is the development of N-(3-(1H-imidazol-1-yl)propyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide analogs with improved pharmacokinetic properties and reduced toxicity. Additionally, further studies are needed to elucidate the molecular mechanisms underlying N-(3-(1H-imidazol-1-yl)propyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide's anti-tumor and anti-inflammatory effects. Finally, the potential use of N-(3-(1H-imidazol-1-yl)propyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide in combination with other therapeutic agents should be explored, as it may enhance its efficacy and reduce toxicity.
Méthodes De Synthèse
The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide involves several steps, including the reaction of 2,4-dimethoxybenzaldehyde with ethyl acetoacetate to form 2,4-dimethoxychalcone, which is then reacted with 3-(1H-imidazol-1-yl)propylamine to form the imidazole derivative. This intermediate is then reacted with tetrahydro-2H-pyran-4-ol and nicotinoyl chloride to form N-(3-(1H-imidazol-1-yl)propyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide.
Applications De Recherche Scientifique
N-(3-(1H-imidazol-1-yl)propyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and metabolic disorders. It has been shown to inhibit NAMPT activity and reduce NAD+ levels in cancer cells, leading to cell death and tumor regression. N-(3-(1H-imidazol-1-yl)propyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide has also been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Additionally, N-(3-(1H-imidazol-1-yl)propyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide has been studied for its potential use in treating metabolic disorders such as obesity and type 2 diabetes.
Propriétés
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c23-18(20-6-1-8-22-9-7-19-14-22)16-2-3-17(21-12-16)25-13-15-4-10-24-11-5-15/h2-3,7,9,12,14-15H,1,4-6,8,10-11,13H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBIPWKSZNGAQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=C(C=C2)C(=O)NCCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(Aminomethyl)phenyl]benzoic acid hydrochloride](/img/structure/B2906097.png)
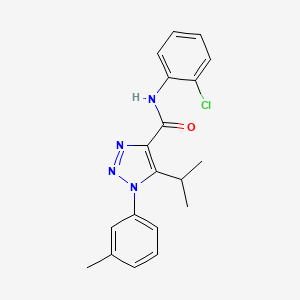
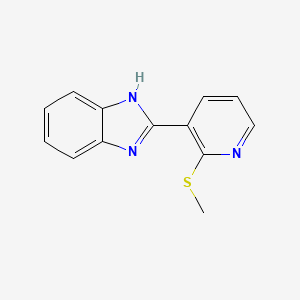
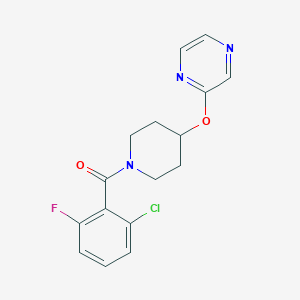

![1-(5-chloro-2,4-dimethoxyphenyl)-4-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2906110.png)
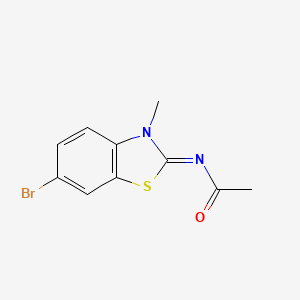
![6-nitro-2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B2906112.png)
![1-(6-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-isopropylpiperidine-3-carboxamide](/img/structure/B2906114.png)
![{2-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]ethyl}amine hydrochloride](/img/no-structure.png)
![N-(3-methoxybenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2906116.png)
![2-(8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2906118.png)
![3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-(2,2,6-trimethylmorpholin-4-yl)propan-1-one](/img/structure/B2906119.png)
![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2906120.png)